molecular formula C11H16N6OS B2626692 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034460-43-8

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2626692
CAS No.: 2034460-43-8
M. Wt: 280.35
InChI Key: LBVYMWQLHCXKMN-UHFFFAOYSA-N
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Description

“4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring and thiadiazole moiety in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide” typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

    Construction of the thiadiazole ring: This step may involve the cyclization of a suitable precursor in the presence of sulfur and other reagents.

    Coupling reactions: The final step involves coupling the triazole and thiadiazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

“4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide” may have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the triazole and thiadiazole rings suggests potential interactions with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Triazole derivatives: Widely used in antifungal and anticancer drugs.

Uniqueness

The unique combination of the triazole and thiadiazole rings in “4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide” may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6OS/c1-7(2)9(6-17-5-4-12-15-17)13-11(18)10-8(3)14-16-19-10/h4-5,7,9H,6H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVYMWQLHCXKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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